Cloperastine fendizoate

Vue d'ensemble

Description

Le fendizoate de clopérastine est un composé principalement utilisé comme antitussif et antihistaminique. Il est commercialisé comme un antitussif dans plusieurs pays, dont le Japon, Hong Kong et certaines nations européennes. Le composé a été introduit pour la première fois au Japon en 1972, puis en Italie en 1981 . Le fendizoate de clopérastine est connu pour son efficacité dans le traitement des toux associées aux maladies respiratoires.

Méthodes De Préparation

La synthèse du fendizoate de clopérastine implique plusieurs étapes :

Réaction de substitution nucléophile : Le 4-chlorobenzhydrol réagit avec le 2-chloroéthanol dans un solvant organique benzénique pour former un produit intermédiaire.

Réaction avec la pipéridine : Le produit intermédiaire est ensuite mis à réagir avec la pipéridine pour obtenir de la clopérastine racémique.

Résolution de la clopérastine racémique : La clopérastine racémique est résolue à l'aide d'un agent de résolution dans un solvant d'alcool gras pour obtenir de la lévo clopérastine.

Formation du sel : Enfin, la lévo clopérastine est mise à réagir avec l'acide fendizoïque pour former du fendizoate de clopérastine

Analyse Des Réactions Chimiques

Le fendizoate de clopérastine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le fendizoate de clopérastine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé dans l'étude de la synthèse organique et des mécanismes réactionnels.

Biologie : Il est utilisé pour étudier les effets des composés antitussifs et antihistaminiques sur les systèmes biologiques.

Médecine : Il est largement utilisé comme antitussif et antihistaminique en pratique clinique.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production d'antitussifs et d'antihistaminiques.

5. Mécanisme d'action

Le mécanisme d'action précis du fendizoate de clopérastine n'est pas entièrement compris, mais plusieurs activités biologiques ont été identifiées :

Ligand du récepteur sigma-1 : Le fendizoate de clopérastine agit comme un ligand pour le récepteur sigma-1, probablement comme un agoniste.

Bloqueur du canal GIRK : Il est décrit comme un puissant bloqueur des canaux potassium rectifiants internes couplés aux protéines G (GIRK).

Antihistaminique : Il a une forte affinité pour le récepteur H1, contribuant à ses effets antihistaminiques.

Anticholinergique : Il présente également des propriétés anticholinergiques, qui peuvent contribuer à ses effets secondaires tels que la sédation et la somnolence.

Applications De Recherche Scientifique

Cloperastine fendizoate has a wide range of scientific research applications:

Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

Biology: It is used to study the effects of antitussive and antihistamine compounds on biological systems.

Medicine: It is widely used as a cough suppressant and antihistamine in clinical practice.

Industry: It is used in the pharmaceutical industry for the production of cough suppressants and antihistamines.

Mécanisme D'action

The precise mechanism of action of cloperastine fendizoate is not fully understood, but several biological activities have been identified:

Sigma-1 Receptor Ligand: This compound acts as a ligand for the sigma-1 receptor, likely as an agonist.

GIRK Channel Blocker: It is described as a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Antihistamine: It has a high affinity for the H1 receptor, contributing to its antihistamine effects.

Anticholinergic: It also exhibits anticholinergic properties, which may contribute to its side effects such as sedation and somnolence.

Comparaison Avec Des Composés Similaires

Le fendizoate de clopérastine peut être comparé à d'autres composés antitussifs et antihistaminiques :

Codéine : Un opioïde utilisé comme antitussif, mais avec un risque plus élevé d'effets secondaires tels que la somnolence et la dépendance.

Lévodropropizine : Un autre agent antitussif avec un mécanisme d'action différent, souvent utilisé comme alternative au fendizoate de clopérastine.

Le fendizoate de clopérastine est unique dans sa combinaison de propriétés antitussives et antihistaminiques, ce qui en fait un composé polyvalent pour traiter les toux associées aux maladies respiratoires.

Activité Biologique

Cloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive (cough suppressant) and antihistamine. Its biological activity encompasses a range of pharmacological effects, making it a subject of interest in clinical research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The precise mechanism of action for this compound is not fully elucidated; however, several biological activities have been identified:

- Antitussive Activity : Cloperastine acts on the cough center in the brain, similar to codeine but without its narcotic effects. It has been shown to significantly reduce coughing fits induced in animal models, such as guinea pigs, at doses as low as 1 mg/kg .

- Antihistaminic Effects : The compound exhibits potent H1 receptor antagonism (Ki = 3.8 nM), which contributes to its antihistamine properties .

- Bronchodilation : Cloperastine also demonstrates mild bronchorelaxant activity, which can be beneficial in treating respiratory conditions .

- GIRK Channel Blockade : It inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels, contributing to its cough-relieving effects .

Pharmacokinetics

Cloperastine is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 1.5 hours. The drug has a half-life of approximately 23 hours and is primarily metabolized in the liver with renal excretion of metabolites occurring within 24 hours .

Pharmacokinetic Parameters Table

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 81.0 ± 46.9 h∙ng/ml |

| Time to Peak Concentration (Tmax) | 1–1.5 hours |

| Half-Life (t1/2) | 23.0 ± 7.7 hours |

| Area Under Curve (AUC0–∞) | Not specified |

Clinical Efficacy

Several clinical studies have evaluated the efficacy and tolerability of this compound in various patient populations:

- Study on Chronic Cough : A double-blind study involving 30 patients with chronic cough due to conditions like bronchopneumonia and lung cancer demonstrated that cloperastine significantly reduced cough frequency and intensity compared to placebo .

- Patient Outcomes : In a separate study with 21 patients suffering from different bronchopulmonary diseases, cloperastine was effective in controlling cough symptoms within one day of treatment initiation. By day 11, approximately 66.7% of subjects reported maximum efficacy .

Summary of Clinical Findings Table

| Study Focus | Findings |

|---|---|

| Chronic Cough Treatment | Significant reduction in cough frequency |

| Patient Satisfaction | High tolerability; minimal side effects reported |

Safety Profile

This compound has been noted for its favorable safety profile. Studies indicate low acute toxicity levels with no significant adverse effects reported during clinical trials. Common side effects include mild sedation and gastrointestinal discomfort, but serious side effects such as respiratory depression are notably absent .

Case Studies

-

Case Study on Lung Cancer Patients :

- Objective : To assess the effectiveness of cloperastine in patients with lung cancer experiencing severe cough.

- Results : Patients showed marked improvement in cough control after treatment with cloperastine, allowing for better quality of life during therapy.

- Pediatric Use Case :

Propriétés

IUPAC Name |

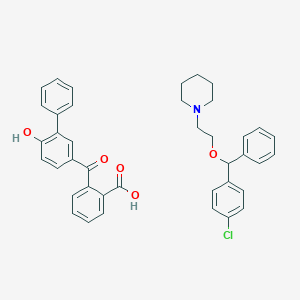

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005645 | |

| Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85187-37-7 | |

| Record name | Cloperastine fendizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85187-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloperastine fendizoate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the three-dimensional structure of Cloperastine Fendizoate and why is it important?

A: While this compound has been used clinically as an antitussive, understanding its 3D structure is crucial for understanding its structure-activity relationship. X-ray analysis revealed that the two phenyl rings in Cloperastine are nearly perpendicular []. The piperidine ring adopts a chair conformation, and the chain connecting the piperidine and benzyl rings has a gauche-gauche-trans-gauche conformation []. This information is vital for researchers exploring its interactions with biological targets and designing potential analogs.

Q2: How can the enantiomers of this compound be separated and quantified?

A: A chiral high-performance liquid chromatography (HPLC) method has been established for this purpose []. Utilizing a Chiralcel OD-H column and a mobile phase of hexane/isopropyl alcohol/diethylamine (98:2:0.1), the enantiomers can be effectively separated and detected at a wavelength of 254 nm []. This method offers a detection limit of 10 ng for each enantiomer, highlighting its sensitivity and applicability in assessing the purity of this compound [].

Q3: Are there any known impurities in this compound synthesis, and how are they monitored?

A: Research indicates a focus on developing chromatographic methods to detect genotoxic impurities in this compound []. While the specifics of these methods aren't detailed in the provided abstracts, this research area emphasizes the importance of quality control in pharmaceutical development.

Q4: What analytical challenges are encountered when quantifying this compound in pharmaceutical formulations?

A: Formulations like anti-cough suspensions often contain other ingredients besides the active compound. Research highlights the development of HPLC methods to simultaneously separate and quantify this compound alongside preservatives like methylparaben and propylparaben in these formulations []. This indicates a need for analytical techniques capable of distinguishing and accurately measuring multiple components within a complex mixture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.